molecular formula C9H9ClO2 B2730267 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 18385-76-7

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2730267
CAS No.: 18385-76-7
M. Wt: 184.62
InChI Key: DTXFWMLTXBVKIG-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a benzopyran derivative characterized by a chloro substituent at position 6 and a hydroxyl group at position 4 of the heterocyclic ring. Benzopyrans are bicyclic compounds with a fused benzene and pyran ring system, often studied for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXFWMLTXBVKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2H-chromen-4-one.

    Reduction: The chromenone is subjected to reduction using a suitable reducing agent like sodium borohydride (NaBH4) in an alcohol solvent (e.g., ethanol) to yield this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction techniques with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for consistent quality control.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of 6-chloro-2H-chromen-4-one.

    Reduction: Formation of 6-chloro-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Toxicity (LD₅₀) Key Features
6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol Cl at C6, OH at C4 C₉H₉ClO₂ 184.62 N/A N/A Target compound; chloro substituent enhances electronic effects
(4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol Br at C6, OH at C4 C₉H₉BrO₂ 229.07 N/A N/A Bromine substituent (larger, less electronegative than Cl); commercial availability in high purity
6-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol OCH₃ at C6, CH₃ at C2 C₁₂H₁₆O₃ 208.25 N/A N/A Methoxy (electron-donating) and dimethyl groups increase steric bulk
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol C₂H₅ at C6, OH at C4 C₁₁H₁₄O₂ 178.23 N/A N/A Ethyl group introduces hydrophobicity; R-configuration confirmed
(4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol OCH₃ at C6, OH at C4 C₁₀H₁₂O₃ 180.20 N/A N/A Methoxy group enhances solubility; R-configuration
6-Chloro-4-thiochromanyl-o,o-diethyl dithiophosphate S substitution in ring, PO₄ group C₁₃H₁₈ClO₂PS₃ 368.91 N/A 63 mg/kg (oral rat) Thiochromane core; highly toxic industrial compound
6-Chloro-2-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one Cl at C6, ketone at C4 C₉H₇ClO₃ 198.61 N/A N/A Ketone functional group (vs. alcohol); altered reactivity

Stereochemical Considerations

Stereochemistry significantly impacts biological activity and physical properties. For example:

  • (2R,4S)-5-Methoxy-2-methyl-3,4-dihydro-2H-1-benzopyran-4-ol : Configurations were confirmed via single-crystal X-ray diffraction and ECD spectra, highlighting the importance of stereochemical analysis in natural product isolation .
  • (4R)-6-Ethyl and (4R)-6-Methoxy derivatives : The R-configuration at C4 influences molecular interactions and stability, as evidenced by standardized InChI keys and storage conditions (4°C) .

Biological Activity

6-Chloro-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores its biological activity, including its antioxidant properties, potential therapeutic applications, and its role in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClO2 and a molecular weight of approximately 196.63 g/mol. The compound features a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the dihydrobenzopyran ring. These structural characteristics are significant as they influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Properties

  • The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related damage. Antioxidants play a vital role in preventing chronic diseases associated with oxidative stress, including cancer and cardiovascular disorders.

2. Cytotoxic Effects

  • Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human promyelocytic leukemic HL-60 cells, where it displayed potent cytotoxicity (PubMed) .

3. Anti-inflammatory Activity

  • The structural features of this compound suggest potential anti-inflammatory properties. Compounds in the benzopyran class are often associated with anti-inflammatory effects due to their ability to modulate inflammatory pathways.

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity.
  • Halogen Bonding : The chlorine atom may participate in halogen bonding, further modulating biological pathways.

These interactions can lead to alterations in enzyme activity or receptor binding, contributing to the observed therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-Chloro-3,4-dihydro-2H-benzopyranLacks chlorophenyl groupAntioxidantSimpler structure
Flavonoids (e.g., Quercetin)Polyphenolic structureAntioxidant, anti-inflammatoryBroader range of activities
7-ChloroquinolineContains nitrogen heterocycleAntimicrobialDifferent core structure

This table highlights how the presence of dual chlorine substituents and specific functional groups in 6-chloro-3,4-dihydro-2H-benzopyran-4-ol distinguishes it from other compounds in terms of its potential applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of 6-chloro-3,4-dihydro-2H-benzopyran-4-ol to enhance its biological properties. For example:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed enhanced antitumor activity compared to the parent compound (EvitaChem) .
  • Biocatalytic Synthesis : Research on environmentally friendly biocatalytic methods for synthesizing enantiopure forms of this compound indicates its potential for sustainable production in pharmaceutical applications (BenchChem) .

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